The study of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids has led to the discovery of new oral hypoglycemic agents. These compounds have shown varying degrees of hypoglycemic potency, with certain substituents enhancing the activity1. The active compounds in this series could potentially be used in the treatment of diabetes mellitus, offering an alternative to existing medications.
Pyridine derivatives have also been explored for their antioxidant properties. A novel class of 6-substituted-2,4-dimethyl-3-pyridinols was synthesized and found to exhibit strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases2. These compounds were stable to air oxidation and effectively inhibited peroxyl radical-induced autoxidations, suggesting their potential as therapeutic antioxidants.
The separation and study of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid derivatives have highlighted the role of stereochemistry in antihypertensive activity. The alpha-isomer, benidipine hydrochloride, has been identified as a potent calcium antagonist with a strong hypotensive effect, which could be developed as an antihypertensive drug3.
Dihydroxylated 2,4,6-triphenyl pyridines have been synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against human cancer cell lines. These compounds showed promising anticancer properties, with a clear structure-activity relationship indicating that the position of hydroxyl groups significantly affects their biological activity4. This research suggests the potential of pyridine derivatives as novel anticancer agents.
The compound is identified by the CAS number 175688-78-5 and has various synonyms including 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-ethyl ester . Dihydropyridines are recognized for their roles as calcium channel blockers and have been studied for their potential therapeutic effects in treating cardiovascular diseases and hypertension.
The synthesis of 1,4-dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine can be achieved through several methods. One notable approach is the Hantzsch reaction, which involves a three-component condensation of a β-ketoester, an aldehyde, and ammonia or an amine.
The molecular formula of this compound is C20H20Cl2N2O4 with a molecular weight of approximately 423.29 g/mol .
Structural elucidation can be achieved through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which help confirm the arrangement of atoms within the molecule .
1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine can participate in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 1,4-dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine typically involves interaction with calcium channels.
This mechanism underlies its application in managing hypertension and other cardiovascular disorders.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
The primary applications of 1,4-dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine include:
This compound represents a significant area of interest within medicinal chemistry due to its structural complexity and potential therapeutic benefits.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4